“2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
The molecular structure of “2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one” includes a pyrrole ring and a pyridine ring . The chemical formula is C12H11N3O . The average weight is 307.3217 and the monoisotopic weight is 307.11209029 .
The physical and chemical properties of “2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one” include an average weight of 307.3217 and a monoisotopic weight of 307.11209029 . The chemical formula is C12H11N3O .
PHA-767491 is a small-molecule inhibitor primarily targeting cell division cycle kinase 7 and cyclin-dependent kinase 9. It has garnered attention for its potential in cancer therapy due to its ability to inhibit DNA replication and induce apoptosis in various cancer cell lines. This compound has been studied extensively in preclinical models, showcasing its effectiveness against several types of tumors.
PHA-767491 was first identified as a dual inhibitor of cell division cycle kinase 7 and cyclin-dependent kinase 9, with significant antitumor activity reported in various studies. It was developed as part of a broader effort to target kinases involved in cell cycle regulation and transcriptional control, which are often dysregulated in cancer.
PHA-767491 is classified as an ATP-competitive kinase inhibitor. Its primary targets are:
The synthesis of PHA-767491 involves several steps typically associated with the creation of small-molecule inhibitors. While specific synthetic routes are proprietary, general methods include:
The compound's synthesis is optimized to achieve an IC50 value of approximately 10 nM for cell division cycle kinase 7, indicating high potency. The synthesis process must also ensure that the compound retains selectivity, showing minimal inhibition on other kinases.
PHA-767491 has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties. The molecular formula is , and it has a molecular weight of approximately 249.7 g/mol.
The structural data can be summarized as follows:
PHA-767491 acts primarily through competitive inhibition of its target kinases, preventing ATP from binding effectively. This inhibition interrupts critical signaling pathways involved in cell proliferation and survival.
The compound's interaction with cell division cycle kinase 7 involves:
The mechanism by which PHA-767491 exerts its effects includes:
Research indicates that treatment with PHA-767491 leads to:
PHA-767491 is typically presented as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions. Key physical properties include:
The chemical properties relevant to PHA-767491 include:
PHA-767491 has significant applications in cancer research due to its dual inhibitory effects on key kinases involved in tumor growth and survival. Its applications include:
The evolution of targeted cancer therapies witnessed a paradigm shift with the transition from single-target inhibitors to multi-kinase inhibitors, driven by the need to overcome compensatory signaling pathways and therapeutic resistance. Traditional chemotherapy often failed due to the redundancy in oncogenic pathways, leading to the rational design of agents capable of simultaneous inhibition of multiple kinase nodes. The clinical success of imatinib (BCR-ABL inhibitor) highlighted targeted therapy’s potential but also revealed limitations—relapse due to kinase mutations and pathway reactivation necessitated broader targeting strategies [2].
Dual kinase inhibitors emerged as a solution to co-target synergistic survival pathways. For example, mTOR/PI3K inhibitors like Dactolisib (NVP-BEZ235) were developed to block feedback loops where mTORC1 inhibition activated PI3K signaling. Similarly, inhibitors targeting FLT3/JAK2 (Pacritinib) or SYK/FLT3 (TAK-659) showed enhanced efficacy in acute myeloid leukemia (AML) by disrupting cytokine-mediated resistance [2]. PHA-767491 epitomizes this evolution, designed as a first-in-class dual CDC7/CDK9 inhibitor to perturb DNA replication and transcriptional survival signals concurrently. Its development marked a departure from ATP-competitive single-kinase agents toward mechanistically complementary inhibition [2] [6].
Table 1: Key Dual Kinase Inhibitors in Oncology Development
Compound | Primary Targets | Therapeutic Context | Development Status |
---|---|---|---|
OSI-027 | mTORC1/mTORC2 | AML, solid tumors | Phase 1 |
AZD8055 | mTORC1/mTORC2 | Hematologic malignancies | Discontinued |
Dactolisib (NVP-BEZ235) | PI3K/mTOR | AML, lymphoma | Phase 1 |
Pacritinib | FLT3/JAK2 | Myelofibrosis, AML | Phase 3 |
PHA-767491 | CDC7/CDK9 | Solid tumors, leukemia | Preclinical/Phase 1 |
Cdc7 Kinase in DNA Replication: Cdc7 (Cell Division Cycle 7) is a serine/threonine kinase essential for DNA replication initiation. Complexed with its regulatory subunit DBF4, it phosphorylates the MCM2-7 helicase components to activate replication origins. Crucially, Cdc7 is overexpressed in pancreatic, lung, and breast carcinomas, correlating with poor prognosis [9]. Unlike normal cells, cancer cells frequently lack the G1/S "origin activation checkpoint" due to p53 or RB pathway mutations. Thus, Cdc7 inhibition induces lethal S-phase arrest in cancer cells, while normal cells reversibly arrest in G1—exploiting synthetic lethality [3] [9].
CDK9 in Transcriptional Regulation: Cyclin-dependent kinase 9 (CDK9), a component of the P-TEFb complex, phosphorylates RNA polymerase II to promote transcriptional elongation. It sustains expression of short-lived anti-apoptotic proteins like Mcl-1, a key resistance factor in leukemia and solid tumors [5]. Mcl-1 overexpression is a common escape mechanism from Bcl-2 inhibitors (e.g., ABT-199), making CDK9 inhibition a rational strategy to disable this survival axis.
Dual Targeting Synergy: The combined inhibition of CDC7 and CDK9 creates a "two-pronged" attack:
Table 2: Molecular Consequences of CDC7 and CDK9 Inhibition
Target | Primary Function | Oncogenic Role | Effect of Inhibition by PHA-767491 |
---|---|---|---|
CDC7 | DNA replication initiation | Overexpressed; enables replication in checkpoint-deficient cancers | S-phase arrest, γH2AX accumulation, replication fork collapse |
CDK9 | Transcriptional elongation | Sustains Mcl-1/XIAP expression; confers therapy resistance | Mcl-1 downregulation, caspase-3 activation, PARP cleavage |
PHA-767491 (chemical formula: C₁₂H₁₁N₃O) was initially characterized as a CDC7 inhibitor but later identified as a potent CDK9 antagonist (IC₅₀: 34 nM), enabling mechanistic repurposing beyond its original design [4] [6]. Its repositioning exemplifies the trend of "polypharmacology," where off-target effects are leveraged therapeutically. Key repositioning contexts include:
Despite promising preclinical data, early clinical trials of PHA-767491 were discontinued due to immune toxicity (e.g., neutropenia) and bioavailability challenges [6]. However, its repurposing continues in novel contexts:
Table 3: Repositioning Applications of PHA-767491
Cancer Type | Combination/Context | Key Mechanism | Experimental Evidence |
---|---|---|---|
Hepatocellular Carcinoma | 5-Fluorouracil | ↓Chk1 phosphorylation; ↓Mcl-1 | Synergistic tumor suppression in vivo [1] |
Acute Myeloid Leukemia | BMSC co-culture; ABT-737 (BCL-2 inhibitor) | Transcriptional repression of Mcl-1 | Reversion of stroma-mediated resistance [5] |
Pancreatic Adenocarcinoma | Monotherapy | Checkpoint bypass in p53-mutant cells | Apoptosis induction (Annexin V⁺: 64–75%) [9] |
PHA-767491 exemplifies the potential and challenges of repurposed dual-targeted agents, offering a template for next-generation CDC7/CDK9 inhibitors with improved selectivity and pharmacokinetics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7